molecular formula C13H19NO B13287822 (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine

(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine

Cat. No.: B13287822
M. Wt: 205.30 g/mol
InChI Key: UVYZTCWCLLKHPB-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine is an organic compound with the molecular formula C₁₃H₁₉NO. This compound is characterized by the presence of a cyclopropylmethyl group and a methoxymethyl-substituted phenyl group attached to an amine. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine typically involves the reaction of cyclopropylmethylamine with a methoxymethyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxymethyl-substituted phenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Lacks the methoxymethyl-substituted phenyl group, resulting in different chemical properties and reactivity.

    (Methoxymethyl)phenylamine: Lacks the cyclopropylmethyl group, leading to variations in steric and electronic effects.

Uniqueness

(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine is unique due to the combination of the cyclopropylmethyl and methoxymethyl-substituted phenyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-cyclopropyl-N-[[3-(methoxymethyl)phenyl]methyl]methanamine

InChI

InChI=1S/C13H19NO/c1-15-10-13-4-2-3-12(7-13)9-14-8-11-5-6-11/h2-4,7,11,14H,5-6,8-10H2,1H3

InChI Key

UVYZTCWCLLKHPB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC(=C1)CNCC2CC2

Origin of Product

United States

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